molecular formula C16H17N3O3 B7002503 N-[2-(1,2-benzoxazol-3-yl)ethyl]-3-propan-2-yl-1,2-oxazole-4-carboxamide

N-[2-(1,2-benzoxazol-3-yl)ethyl]-3-propan-2-yl-1,2-oxazole-4-carboxamide

Cat. No.: B7002503
M. Wt: 299.32 g/mol
InChI Key: GTMRFMHOOHQVOT-UHFFFAOYSA-N
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Description

N-[2-(1,2-benzoxazol-3-yl)ethyl]-3-propan-2-yl-1,2-oxazole-4-carboxamide is a complex organic compound that features both benzoxazole and oxazole rings These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceutical compounds

Properties

IUPAC Name

N-[2-(1,2-benzoxazol-3-yl)ethyl]-3-propan-2-yl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-10(2)15-12(9-21-19-15)16(20)17-8-7-13-11-5-3-4-6-14(11)22-18-13/h3-6,9-10H,7-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMRFMHOOHQVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC=C1C(=O)NCCC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,2-benzoxazol-3-yl)ethyl]-3-propan-2-yl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Benzoxazole Ring: Starting with an ortho-aminophenol and a carboxylic acid derivative, the benzoxazole ring can be formed through a cyclization reaction under acidic conditions.

    Alkylation: The benzoxazole intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by reacting an α-haloketone with an amide under basic conditions.

    Coupling Reaction: Finally, the benzoxazole and oxazole intermediates are coupled together using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,2-benzoxazol-3-yl)ethyl]-3-propan-2-yl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted benzoxazole or oxazole rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-[2-(1,2-benzoxazol-3-yl)ethyl]-3-propan-2-yl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The benzoxazole and oxazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,2-benzoxazol-3-yl)ethyl]-3-propan-2-yl-1,2-oxazole-4-carboxamide is unique due to the presence of both benzoxazole and oxazole rings, which are less common in comparison to benzotriazole derivatives

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